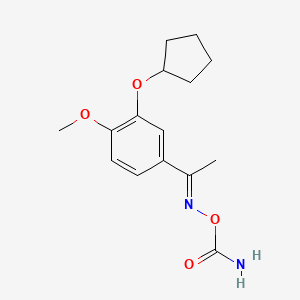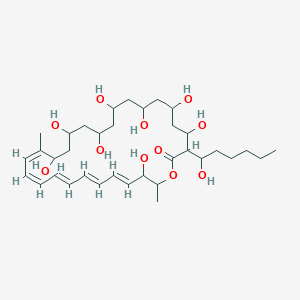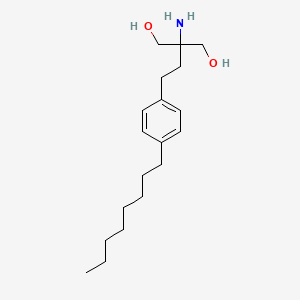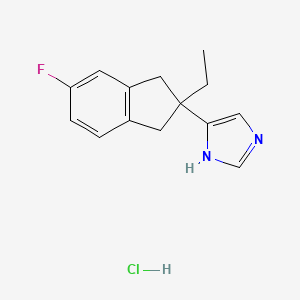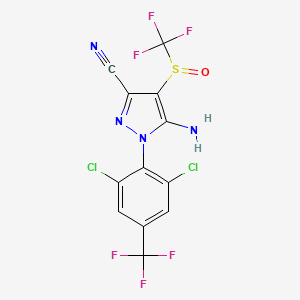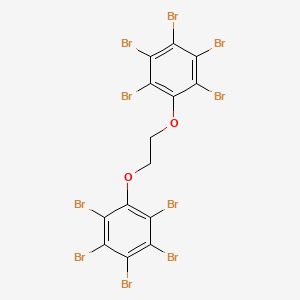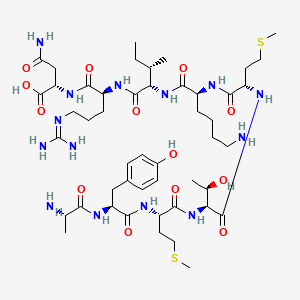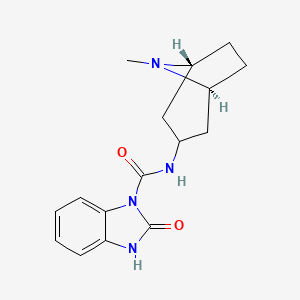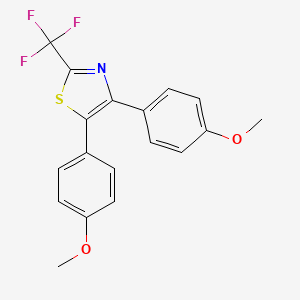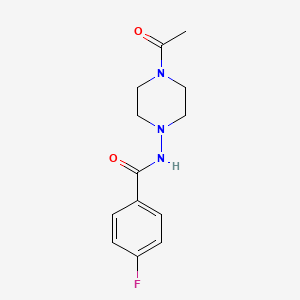
FK 960
概要
科学的研究の応用
FK-960 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: FK-960 is used as a research tool to study cholinergic neurotransmission and its effects on cerebral blood flow.
Biology: FK-960 is used in biological studies to investigate its effects on neuronal signaling and synaptic density.
Medicine: FK-960 is being investigated as a potential treatment for dementia, Alzheimer’s disease, schizophrenia, and memory loss. It has shown promise in enhancing cognitive functions and reversing cerebral blood flow reduction.
Industry: FK-960 is used in the development of new therapeutic agents and as a reference compound in pharmaceutical research.
作用機序
FK-960は、コリン作動性神経伝達を促進することにより効果を発揮し、それにより脳血流量が増加します。FK-960は、特にアセチルコリンエステラーゼであるコリンエステラーゼ酵素に作用して、アセチルコリンの放出を促進します。この神経伝達物質は、認知機能と記憶に重要な役割を果たしています。 FK-960の作用は、非グルタミン酸作動性神経伝達に依存しておらず、コリン作動性経路に対する特異性を示しています .
類似の化合物との比較
FK-960は、コリン作動性神経伝達を促進し、脳血流量の減少を逆転させる能力において独特です。類似の化合物には、以下が含まれます。
ドネペジル: アルツハイマー病の治療に使用される別のコリンエステラーゼ阻害薬。
リバスチグミン: コリン作動性神経伝達を促進するコリンエステラーゼ阻害薬。
ガランタミン: 同様の認知機能強化効果を持つコリンエステラーゼ阻害薬。
これらの化合物と比較して、FK-960は、感覚刺激によって消滅した脳血流量反応を回復させるという独特の能力を示しました .
生化学分析
Biochemical Properties
FK 960 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to stimulate the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . This suggests that this compound may interact with these proteins and influence their activity.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to increase mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes . This suggests that this compound influences cell function by impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It has been found to increase the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) . These effects were inhibited by PD98059, an ERK kinase inhibitor, suggesting that this compound exerts its effects at the molecular level through these interactions .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in guinea-pig hippocampal slices, this compound was found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway . The dose-response curve was bell-shaped with a maximal augmentation at 10^-7 M .
準備方法
FK-960は、2つの主要な方法で合成することができます :
-
アセチル化と還元法
ステップ1: ジオキサン中で、アセチルクロリドとピリジンを用いて、1-ニトロソピペラジンをアセチル化して、1-アセチル-4-ニトロソピペラジンを生成する。
ステップ2: 亜鉛と酢酸/水を用いて、1-アセチル-4-ニトロソピペラジンを還元して、1-アセチル-4-アミノピペラジンを得る。
ステップ3: ジクロロメタン中で、トリエチルアミンを用いて、1-アセチル-4-アミノピペラジンを4-フルオロベンゾイルクロリドでアシル化して、FK-960を得る。
-
ニトロソ化と縮合法
ステップ1: 水中で、亜硝酸ナトリウムと塩酸を用いて、ピペラジンをニトロソ化し、続いて水酸化ナトリウムを用いて、ベンジルオキシカルボニルクロリドと縮合させて、1-(ベンジルオキシカルボニル)-4-ニトロソピペラジンを生成する。
ステップ2: 亜鉛と酢酸/水を用いて、1-(ベンジルオキシカルボニル)-4-ニトロソピペラジンを還元して、対応するアミノ誘導体を得る。
ステップ3: ジクロロメタン中で、4-フルオロベンゾイルクロリドとトリエチルアミンを用いて、アミノ誘導体をアシル化して、N-(4-(ベンジルオキシカルボニル)ピペラジン-1-イル)-4-フルオロベンゾアミドを得る。
ステップ4: 酢酸中の臭化水素で脱保護して、N-(1-ピペラジニル)-4-フルオロベンゾアミドを得る。
ステップ5: 水中で、無水酢酸と水酸化ナトリウムを用いて、アセチル化して、FK-960を生成する。
化学反応の分析
FK-960は、以下を含むさまざまな化学反応を起こします。
酸化: FK-960は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。
還元: 還元反応により、FK-960を還元型に変換することができます。
置換: FK-960は、特にフルオロベンゾアミド部分を含む置換反応を起こすことができます。
アシル化: FK-960は、アシル化されて、異なるアシル基を持つ誘導体を形成することができます。
これらの反応で使用される一般的な試薬には、アセチルクロリド、ピリジン、亜鉛、酢酸、亜硝酸ナトリウム、塩酸、ベンジルオキシカルボニルクロリド、水酸化ナトリウム、トリエチルアミン、ジクロロメタン、臭化水素、無水酢酸などがあります .
科学研究アプリケーション
FK-960は、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究アプリケーションを持っています :
化学: FK-960は、コリン作動性神経伝達とその脳血流量への影響を研究するための研究ツールとして使用されます。
生物学: FK-960は、神経シグナル伝達とシナプス密度への影響を調べるための生物学的研究で使用されます。
医学: FK-960は、認知症、アルツハイマー病、統合失調症、および記憶喪失の潜在的な治療法として研究されています。認知機能の強化と脳血流量の減少の逆転に有望な結果を示しています。
産業: FK-960は、新しい治療薬の開発と、製薬研究における参照化合物として使用されます。
類似化合物との比較
FK-960 is unique in its ability to enhance cholinergic neurotransmission and reverse cerebral blood flow reduction. Similar compounds include:
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor that enhances cholinergic neurotransmission.
Galantamine: A cholinesterase inhibitor with similar cognitive-enhancing effects.
Compared to these compounds, FK-960 has shown a unique ability to restore cerebral blood flow responses abolished by sensory stimulation .
特性
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKQKWTUYYVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158424 | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133920-70-4 | |
| Record name | FK 960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-960 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


